molecular formula C6H3F2NO3 B127638 3,5-Difluoro-2-nitrophenol CAS No. 151414-46-9

3,5-Difluoro-2-nitrophenol

Cat. No. B127638
M. Wt: 175.09 g/mol
InChI Key: LIQHPNDCQUCZKL-UHFFFAOYSA-N
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Patent
US08252820B2

Procedure details

To a yellow solution of 3,5-difluorophenol (1.50 g, 11.5 mmol) in dichloromethane (20 mL) under a blanket of nitrogen is added ammonium nickel sulfate (4.56 g, 11.54 mmol) with vigorous stirring, followed by the addition of nitric acid (69%, 0.74 mL, 11.54 mmol). The resulting heterogeneous mixture is then stirred at ambient temperature vigorously for 30 minutes. It is filtered and dichloromethane is removed under reduced pressure. The residue is purified by column chromatography to afforded a yellow solid as the title compound.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.56 g
Type
catalyst
Reaction Step One
Quantity
0.74 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([F:8])[CH:7]=1.[N+:10]([O-])([OH:12])=[O:11]>ClCCl.S([O-])([O-])(=O)=O.[Ni+].[NH4+]>[F:1][C:2]1[C:3]([N+:10]([O-:12])=[O:11])=[C:4]([OH:9])[CH:5]=[C:6]([F:8])[CH:7]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)O
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
4.56 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Ni+].[NH4+]
Step Two
Name
Quantity
0.74 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting heterogeneous mixture is then stirred at ambient temperature vigorously for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
It is filtered
CUSTOM
Type
CUSTOM
Details
dichloromethane is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC=1C(=C(C=C(C1)F)O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.